REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.C([O-])(=O)C.[NH4+].[N+:16]([CH3:19])([O-:18])=[O:17].C(O)(=O)C>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[CH:19][N+:16]([O-:18])=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1Cl
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
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Details
|
the reaction mixture is poured onto ice
|
Type
|
FILTRATION
|
Details
|
The formed precipitate is then filtered off
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to thus obtain the product in the form of slightly yellowish crystals, m.p. 89°-91° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C=C[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |